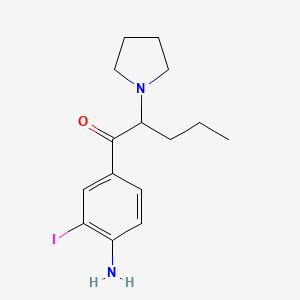![molecular formula C11H15N3 B10791486 6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane CAS No. 646056-62-4](/img/structure/B10791486.png)
6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyridin-3-yl)-1,6-diazaspiro[34]octane is a heterocyclic compound featuring a spiro structure with a pyridine ring and a diazaspiro core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane typically involves the formation of the spiro structure through cyclization reactions. One common method involves the reaction of pyridine derivatives with suitable amines under controlled conditions. For example, the reaction of 3-pyridinecarboxaldehyde with 1,2-diaminocyclohexane can yield the desired spiro compound through a condensation reaction followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the diazaspiro core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens like chlorine or bromine, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The spiro structure allows for unique interactions with biological macromolecules, potentially leading to selective inhibition or activation of target pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with a different ring structure.
Pyrazolo[3,4-b]pyridine: A bicyclic compound with a pyrazole and pyridine ring fusion.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with a similar pyridine core but different substituents.
Uniqueness
6-(Pyridin-3-yl)-1,6-diazaspiro[34]octane is unique due to its spiro structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
646056-62-4 |
|---|---|
Formule moléculaire |
C11H15N3 |
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
7-pyridin-3-yl-1,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C11H15N3/c1-2-10(8-12-5-1)14-7-4-11(9-14)3-6-13-11/h1-2,5,8,13H,3-4,6-7,9H2 |
Clé InChI |
KBMDSSLZTMXSDI-UHFFFAOYSA-N |
SMILES canonique |
C1CNC12CCN(C2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-{[4-(6-Bromoquinolin-2-yl)piperazin-1-yl]methyl}-8-methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791403.png)
![3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine](/img/structure/B10791411.png)

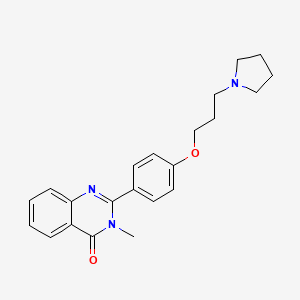
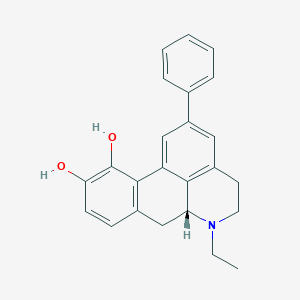
![3-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}2,5,7-rimethylimidazo[1,2-c]pyrimidine](/img/structure/B10791435.png)
![7-(6-Chloropyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B10791442.png)

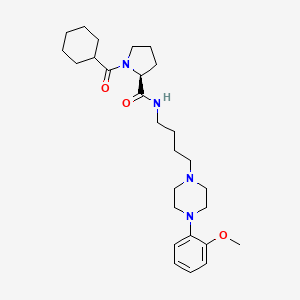
![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B10791457.png)
![6-(6-Chloropyridin-3-yl)-1,6-diazaspiro[3.4]octane](/img/structure/B10791465.png)
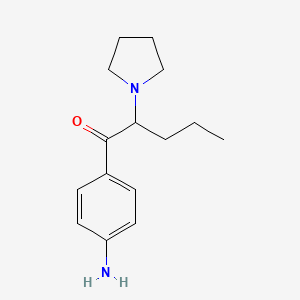
![N-[2-{4-(2-Methoxyphenyl)-piperazin-1-yl}-ethyl]-pyrrolidine-2,5-dione](/img/structure/B10791474.png)
